molecular formula C9H9ClO3S B1521298 3-Acetyl-4-methylbenzene-1-sulfonyl chloride CAS No. 1152590-15-2

3-Acetyl-4-methylbenzene-1-sulfonyl chloride

Cat. No.: B1521298
CAS No.: 1152590-15-2
M. Wt: 232.68 g/mol
InChI Key: QPMOWRGOMJSUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-methylbenzene-1-sulfonyl chloride is an organic compound characterized by its benzene ring structure with an acetyl group at the 3-position and a sulfonyl chloride group at the 1-position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorosulfonation of 3-acetyl-4-methylbenzene, where chlorosulfonic acid is used as the chlorinating agent. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-methylbenzene-1-sulfonyl chloride undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of corresponding sulfonic acids.

  • Substitution: Electrophilic substitution reactions are common, where the sulfonyl chloride group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents such as ammonia (NH3) and amines can be used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Sulfonic acids and their derivatives.

  • Substitution: Amines and other substituted benzene derivatives.

Scientific Research Applications

3-Acetyl-4-methylbenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of various organic compounds.

  • Biology: Employed in the study of enzyme mechanisms and inhibition.

  • Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

  • Industry: Applied in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Acetyl-4-methylbenzene-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The acetyl group can also participate in acylation reactions, further expanding the compound's utility.

Molecular Targets and Pathways:

  • Nucleophilic Substitution: The sulfonyl chloride group targets nucleophiles, leading to the formation of sulfonamides and other derivatives.

  • Acylation: The acetyl group targets electrophiles, resulting in the formation of ketones and esters.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylbenzene-1-sulfonyl chloride

  • 3-Chloro-4-methylbenzene-1-sulfonyl chloride

  • 4-Methylbenzenesulfonyl chloride

Properties

IUPAC Name

3-acetyl-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-6-3-4-8(14(10,12)13)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMOWRGOMJSUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152590-15-2
Record name 1152590-15-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 6
3-Acetyl-4-methylbenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.